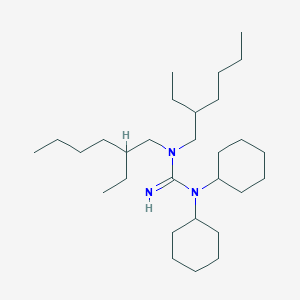
N,N-Dicyclohexyl-N',N'-bis(2-ethylhexyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine is an organic compound with a complex structure, featuring both cyclohexyl and ethylhexyl groups attached to a guanidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine typically involves the reaction of dicyclohexylcarbodiimide with 2-ethylhexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the guanidine structure. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine may involve large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired products efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a wide range of substituted guanidine compounds.
Aplicaciones Científicas De Investigación
N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of peptide bonds and other coupling reactions.
Medicine: It may be explored for its potential therapeutic properties, such as its ability to inhibit specific enzymes or pathways.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action may include signal transduction pathways and metabolic pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis.
N,N’-Diisopropylcarbodiimide: Another carbodiimide used in organic synthesis.
N,N’-Diethylcarbodiimide: A less sterically hindered carbodiimide used in similar applications.
Uniqueness
N,N-Dicyclohexyl-N’,N’-bis(2-ethylhexyl)guanidine is unique due to its combination of cyclohexyl and ethylhexyl groups, which impart distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
138370-94-2 |
|---|---|
Fórmula molecular |
C29H57N3 |
Peso molecular |
447.8 g/mol |
Nombre IUPAC |
1,1-dicyclohexyl-3,3-bis(2-ethylhexyl)guanidine |
InChI |
InChI=1S/C29H57N3/c1-5-9-17-25(7-3)23-31(24-26(8-4)18-10-6-2)29(30)32(27-19-13-11-14-20-27)28-21-15-12-16-22-28/h25-28,30H,5-24H2,1-4H3 |
Clave InChI |
ZDYZADMTOGXESI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CN(CC(CC)CCCC)C(=N)N(C1CCCCC1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-2H-tetrazol-5-yliminomethyl]phenol](/img/structure/B14284557.png)
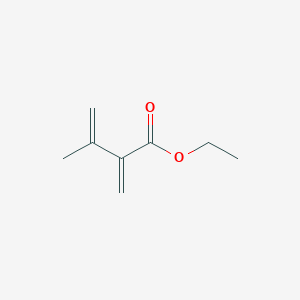
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
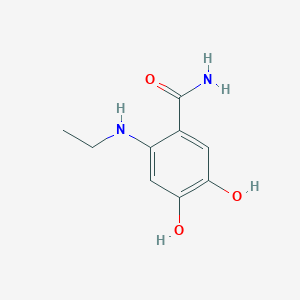
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)

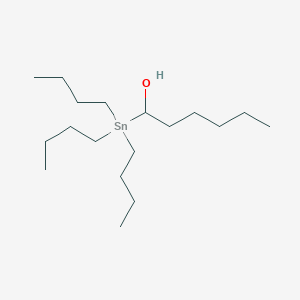
![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)

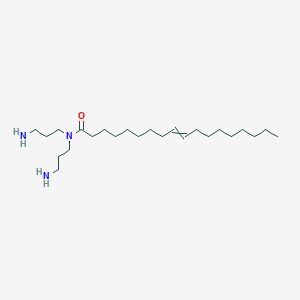
![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)

